PPG-26-buteth-26 chemical structure and synthesis pathway
PPG-26-buteth-26 chemical structure and synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and physicochemical properties of PPG-26-buteth-26. This compound is a synthetic polymer widely utilized in the cosmetic and personal care industries for its functions as an emulsifying agent, surfactant, and solubilizer.[1][2]
Chemical Structure
PPG-26-buteth-26 is a polyoxypropylene, polyoxyethylene ether of butyl alcohol.[3][4] It is a random linear copolymer initiated with butanol.[3][5] The numerical designation in its name, "PPG-26" and "buteth-26," indicates the average number of repeating units of propylene oxide and ethylene oxide, respectively, in the polymer chain.[3] The general chemical formula can be represented as CH3(CH2)3(OCH2CH2)x[OCH2CH(CH3)]yOH, where the sum of x and y for PPG-26-buteth-26 averages to 26 for each.[6] Due to the nature of polymerization, it is not a discrete molecule but rather a mixture of polymers with a distribution of chain lengths.
The structure is amphiphilic, possessing both a hydrophobic butyl group and a hydrophilic polyether chain. This dual nature underpins its functionality as a surfactant and emulsifier, allowing it to stabilize oil-in-water and water-in-oil formulations.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of PPG-26-buteth-26 is presented in the table below.
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[2][7] |
| Molecular Formula | C9H20O3 (for a simplified monomeric unit)[1][8] |
| Average Molecular Weight | ~3,900 g/mol [2][6] |
| Density | 1.056 g/mL at 25 °C[6] |
| Boiling Point | >200 °C[6] |
| Flash Point | >230 °F[6] |
| Solubility | Soluble in water at <40 °C[6] |
Synthesis Pathway
The industrial synthesis of PPG-26-buteth-26 is achieved through the alkoxylation of butanol. This process involves the sequential or random addition of propylene oxide and ethylene oxide to a butyl alcohol initiator.[2] The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH).[9]
The synthesis can be conceptualized in the following stages:
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Initiation: Butyl alcohol is reacted with a catalyst to form an alkoxide.
-
Propagation: Ethylene oxide and propylene oxide are introduced to the reactor. These epoxides undergo ring-opening polymerization, adding to the butoxide and the growing polymer chain. This can be done simultaneously to create a random copolymer or sequentially to form a block copolymer.[9]
-
Termination: The reaction is terminated, and the catalyst is neutralized.
-
Purification: The final product is purified to remove any unreacted monomers, catalyst, and by-products.[3] One potential impurity that may be monitored and removed is 1,4-dioxane, a by-product of ethoxylation.[2][5]
Caption: Synthesis workflow for PPG-26-buteth-26.
Experimental Protocols
While specific industrial protocols are proprietary, a generalized laboratory-scale synthesis can be described based on established alkoxylation procedures.[9][10]
Objective: To synthesize PPG-26-buteth-26 via base-catalyzed alkoxylation of butanol.
Materials:
-
n-butanol
-
Potassium hydroxide (catalyst)
-
Propylene oxide
-
Ethylene oxide
-
Inert gas (e.g., Nitrogen)
-
Acid for neutralization (e.g., acetic acid or phosphoric acid)
Equipment:
-
Jacketed pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports for reactants and inert gas.
-
Metering pumps for liquid reactants.
-
Purification apparatus (e.g., distillation or filtration setup).
Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with nitrogen to remove oxygen and moisture.
-
Catalyst Charging: A catalytic amount of potassium hydroxide is added to the n-butanol in the reactor. The mixture is heated under vacuum to remove any water, forming the potassium butoxide initiator.
-
Alkoxylation:
-
The reactor is heated to the reaction temperature, typically in the range of 120-180°C.[9]
-
A pre-determined mixture of propylene oxide and ethylene oxide is slowly fed into the reactor. The feed rate is carefully controlled to manage the exothermic reaction and maintain a safe operating pressure (e.g., 1-2 bar).[9]
-
The reaction is allowed to proceed until the desired average degree of alkoxylation is achieved, which can be monitored by changes in pressure or by taking samples for analysis.
-
-
Neutralization and Purification:
-
After the reaction is complete, the mixture is cooled.
-
The catalyst is neutralized by the addition of an acid.
-
The resulting salts and any unreacted starting materials are removed through filtration or other purification techniques.[3]
-
The final product is analyzed to confirm its identity and purity using techniques such as NMR, MS, and IR spectroscopy.[3]
-
Safety Considerations: Ethylene oxide and propylene oxide are toxic and highly flammable. All procedures should be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment. The alkoxylation reaction is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions.[9]
Applications in Research and Development
PPG-26-buteth-26 is primarily used in cosmetic and personal care formulations.[7] Its functions include:
-
Emulsifier: It stabilizes oil and water mixtures in products like lotions and creams.[1]
-
Surfactant: It lowers the surface tension between different components, improving the consistency and feel of a product.[1]
-
Solubilizer: It helps to dissolve other substances, such as fragrances and oils, into a formulation.[2]
-
Conditioning Agent: It forms a protective film on the skin and hair, preventing moisture loss and improving texture.[5][7]
In a research context, PPG-26-buteth-26 is a valuable tool for formulating delivery systems for active pharmaceutical ingredients (APIs), particularly for topical and transdermal applications, due to its ability to create stable emulsions and enhance the solubility of hydrophobic compounds.
Safety Profile
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of PPG-26-buteth-26 and concluded that it is safe for use in cosmetic products when formulated to be non-irritating.[11] Clinical testing has shown that PPG-26-buteth-26 does not cause skin irritation or sensitization.[5][12] There was initial concern about the potential presence of n-butyl alcohol, a reproductive and developmental toxin, but data has shown its absence in the final product.[5]
References
- 1. specialchem.com [specialchem.com]
- 2. PPG-26-Buteth-26|Emulsifier & Surfactant for Research [benchchem.com]
- 3. PPG-26-buteth-26 - Descrizione [tiiips.com]
- 4. ewg.org [ewg.org]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. PPG-26 Buteth-26 | CH3(CH2)3(OCH2CH2)x[OCH2CH(CH3)]yOH - BuyersGuideChem [buyersguidechem.com]
- 7. lesielle.com [lesielle.com]
- 8. PubChemLite - Ppg-26-buteth-26 (C9H20O3) [pubchemlite.lcsb.uni.lu]
- 9. Ethoxylation - Wikipedia [en.wikipedia.org]
- 10. ALCOHOLS (C12-14), ETHOXYLATED PROPOXYLATED - Ataman Kimya [atamanchemicals.com]
- 11. PPG-26-buteth-26 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
